molecular formula C8H9AsMgO3 B12642347 2,4-Xylenearsonic acid,magnesium CAS No. 102585-11-5

2,4-Xylenearsonic acid,magnesium

Cat. No.: B12642347
CAS No.: 102585-11-5
M. Wt: 252.38 g/mol
InChI Key: SLQYKJLHIJUQKV-UHFFFAOYSA-L
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Description

2,4-Xylenearsonic acid, magnesium is an organoarsenical compound where magnesium acts as a counterion to the xylenearsonic acid moiety. This compound is synthesized via reactions involving aromatic arsenic acids and magnesium-containing bases, such as magnesia (MgO), under controlled conditions. The magnesium salt form enhances solubility and stability compared to its free acid counterpart, making it suitable for specific industrial or research applications . Key properties include high water solubility and distinct reactivity in redox reactions, such as reducing ammoniacal silver nitrate at low temperatures .

Properties

CAS No.

102585-11-5

Molecular Formula

C8H9AsMgO3

Molecular Weight

252.38 g/mol

IUPAC Name

magnesium;(2,5-dimethylphenyl)-dioxido-oxo-λ5-arsane

InChI

InChI=1S/C8H11AsO3.Mg/c1-6-3-4-7(2)8(5-6)9(10,11)12;/h3-5H,1-2H3,(H2,10,11,12);/q;+2/p-2

InChI Key

SLQYKJLHIJUQKV-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=C(C=C1)C)[As](=O)([O-])[O-].[Mg+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-xylenearsonic acid, magnesium typically involves the reaction of 2,4-xylenearsonic acid with a magnesium salt. One common method is to dissolve 2,4-xylenearsonic acid in a suitable solvent, such as ethanol or water, and then add a magnesium salt, such as magnesium chloride or magnesium sulfate. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired compound.

Industrial Production Methods

Industrial production of 2,4-xylenearsonic acid, magnesium may involve more advanced techniques, such as the use of microwave irradiation to enhance reaction rates and improve yield. This method involves the use of microwave heating to accelerate the reaction between 2,4-xylenearsonic acid and magnesium salts, resulting in a more efficient and environmentally friendly production process .

Chemical Reactions Analysis

Types of Reactions

2,4-Xylenearsonic acid, magnesium can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of arsenic.

    Reduction: Reduction reactions can convert the arsenic in the compound to lower oxidation states.

    Substitution: The aromatic ring of 2,4-xylenearsonic acid can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce arsenic oxides, while reduction reactions can yield arsenic hydrides. Substitution reactions can result in a variety of substituted aromatic compounds.

Scientific Research Applications

2,4-Xylenearsonic acid, magnesium has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-xylenearsonic acid, magnesium involves its interaction with cellular components and enzymes. The magnesium ion plays a crucial role in stabilizing the compound and facilitating its interaction with biological targets. The aromatic ring and arsenic moiety can interact with proteins and other biomolecules, affecting their function and activity. The exact molecular pathways involved are still under investigation, but it is believed that the compound can modulate enzyme activity and cellular signaling pathways .

Comparison with Similar Compounds

Comparison with 4-Hydroxyphenyl Arsenic Acid

  • Structural Differences : Unlike 2,4-xylenearsonic acid, 4-hydroxyphenyl arsenic acid lacks methyl groups on the aromatic ring, altering its electronic and steric properties.
  • Chemical Reactivity : The magnesium salt of 2,4-xylenearsonic acid demonstrates stronger reducing capabilities in cold ammoniacal silver nitrate, whereas 4-hydroxyphenyl arsenic acid exhibits milder reactivity .
  • Solubility: Both compounds form magnesium salts, but 2,4-xylenearsonic acid’s magnesium derivative is noted for exceptional water solubility, likely due to the electron-donating methyl groups enhancing ionic dissociation .

Comparison with Benzenesulfonic Acid Derivatives (e.g., Potassium Dimethylbenzenesulfonate)

  • Functional Groups : Benzenesulfonic acid derivatives feature sulfonic acid groups (-SO₃H) instead of arsenic acid groups (-AsO₃H).
  • Salt Stability : Potassium salts of benzenesulfonic acid (e.g., dimethylbenzenesulfonate) show higher thermal stability but lower redox activity compared to magnesium-based arsenicals.

Comparison with Magnesium Aluminometasilicate

  • Composition: Magnesium aluminometasilicate is an inorganic composite (MgO·Al₂O₃·SiO₂), differing fundamentally from organic arsenicals.
  • Physicochemical Properties: pH Stability: Aluminometasilicate forms aqueous suspensions with pH 8.5–10.5, ideal for pharmaceutical antacids. In contrast, 2,4-xylenearsonic acid, magnesium has variable pH dependence due to its organic backbone . Analytical Methods: Assays for aluminometasilicate involve gravimetric analysis of Al₂O₃, MgO, and SiO₂, while arsenic-containing compounds require specialized techniques like ICP-MS for arsenic quantification .

Comparison with Magnesium Protoporphyrin IX

  • Biological Relevance : Magnesium protoporphyrin IX is a chlorophyll precursor in plants, with magnesium chelated within a porphyrin ring.
  • Function : Unlike synthetic 2,4-xylenearsonic acid derivatives, Mg-protoporphyrin IX is photochemically active and critical for photosynthesis. Its synthesis is enzymatically regulated, whereas arsenicals are chemically synthesized .

Data Tables

Table 1: Solubility and Reactivity Comparison

Compound Water Solubility Redox Activity (AgNO₃ Reduction) Key Applications
2,4-Xylenearsonic acid, magnesium High Strong (cold conditions) Synthetic chemistry
4-Hydroxyphenyl arsenic acid Moderate Weak Intermediate in organoarsenicals
Magnesium aluminometasilicate Low (suspension) None Pharmaceuticals, antacids
Potassium dimethylbenzenesulfonate High None Detergents, catalysis

Table 2: Analytical Methods for Magnesium-Containing Compounds

Compound Primary Assay Method Key Parameters Analyzed
2,4-Xylenearsonic acid, magnesium Titration, ICP-MS Arsenic content, purity
Magnesium aluminometasilicate Gravimetric analysis, pH testing Al₂O₃, MgO, SiO₂, pH stability
Magnesium protoporphyrin IX Spectrophotometry (UV-Vis) Absorbance at λ = 410–430 nm

Research Findings and Gaps

  • Synthesis Efficiency : Evidence from arsenical synthesis suggests that magnesium salts of aromatic arsenic acids can be isolated with high yield, but scalability remains understudied .
  • Toxicity Profile: While benzenesulfonates and aluminometasilicates have established safety data, the environmental and health impacts of 2,4-xylenearsonic acid, magnesium require further investigation.

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